(5,6-Diethoxypyridazin-3-yl)methanamine
Description
(5,6-Diethoxypyridazin-3-yl)methanamine is a pyridazine derivative featuring ethoxy substituents at positions 5 and 6, with a methanamine group at position 3. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, imparts unique electronic properties compared to pyridine or benzene.
The compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyridazine scaffolds are prevalent, such as kinase inhibitors or phosphodiesterase (PDE) modulators .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(5,6-diethoxypyridazin-3-yl)methanamine |
InChI |
InChI=1S/C9H15N3O2/c1-3-13-8-5-7(6-10)11-12-9(8)14-4-2/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
GQCNFKOQFFYLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=NC(=C1)CN)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Substituent Effects on Bioactivity
Research Findings and Implications
- Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases, while pyridine derivatives are more common in CNS-targeting drugs due to better blood-brain barrier penetration .
- Ethoxy vs. Methoxy : Ethoxy groups in the target compound likely improve metabolic stability over methoxy analogs but may reduce solubility, necessitating formulation optimization.
- Fused-Ring Systems : Compounds like triazolo-pyridazine show promise in kinase inhibition, suggesting the target compound could be optimized for similar targets with modified substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
